2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid
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Overview
Description
2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid typically involves the introduction of the chloro and fluoro groups onto the phenyl ring, followed by the formation of the butanoic acid moiety. One common method involves the use of halogenation reactions to introduce the chloro and fluoro groups. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in obtaining high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorophenylacetic acid
- 2-Chloro-5-fluorophenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
Uniqueness
2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both chloro and fluoro groups on the phenyl ring, along with the butanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c1-6(2)10(11(14)15)8-5-7(13)3-4-9(8)12/h3-6,10H,1-2H3,(H,14,15) |
InChI Key |
MMHNFTOWJXHPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)Cl)C(=O)O |
Origin of Product |
United States |
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